BenchChemオンラインストアへようこそ!

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine

Structure-activity relationship Pyrazole methylation Hydrogen-bond donor

2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine (CAS 1448059-24-2) is a synthetic small molecule (MW: 335.4 g/mol, formula: C₁₆H₂₁N₃O₃S) that belongs to the class of sulfonyl-bridged pyrazole-morpholine hybrids. The compound incorporates three structurally and pharmacologically distinct modules: a 1,3,5-trimethyl-1H-pyrazol-4-yl sulfonyl headgroup, a morpholine sulfonamide linker, and a 2-phenyl substituent on the morpholine ring.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 1448059-24-2
Cat. No. B2582775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine
CAS1448059-24-2
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3
InChIKeyQTTWJCUPXAMBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine CAS 1448059-24-2: Structural Identity and Comparator Landscape for Procurement Evaluation


2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine (CAS 1448059-24-2) is a synthetic small molecule (MW: 335.4 g/mol, formula: C₁₆H₂₁N₃O₃S) that belongs to the class of sulfonyl-bridged pyrazole-morpholine hybrids . The compound incorporates three structurally and pharmacologically distinct modules: a 1,3,5-trimethyl-1H-pyrazol-4-yl sulfonyl headgroup, a morpholine sulfonamide linker, and a 2-phenyl substituent on the morpholine ring . This modular architecture places it at the intersection of several well-characterized chemotypes, including (i) pyrazole sulfonamide N-myristoyltransferase (NMT) inhibitors (exemplified by DDD85646), (ii) muscarinic M5 receptor ligands containing the 1,3,5-trimethylpyrazol-4-sulfonyl motif (exemplified by VU0549108), and (iii) 2-phenylmorpholine-containing bioactive molecules with established pharmacological precedent. The compound is primarily available through custom synthesis channels and specialty chemical suppliers for research use only.

Why Pyrazole-Sulfonyl Morpholines Cannot Be Interchanged: Structural Divergence Dictates Target Engagement and Selectivity Profiles


Within the pyrazole-sulfonamide chemical space, seemingly minor structural modifications produce profound shifts in biological target engagement, selectivity, and pharmacokinetic behavior. The 1,3,5-trimethyl substitution pattern on the pyrazole ring is not merely a lipophilic increment—it determines the shape complementarity with hydrophobic pockets in target proteins, as demonstrated in crystallographic studies of pyrazole sulfonamide NMT inhibitors where the trimethylpyrazole moiety occupies a well-defined lipophilic cleft [1]. Critically, the identity of the amine component (morpholine vs. piperazine vs. spirocyclic amine) modulates both the sulfonamide geometry and the overall molecular properties, leading to divergent activity profiles even when the pyrazole-sulfonyl headgroup is conserved [2]. For this specific compound, the combination of the trimethylpyrazole sulfonyl group with a 2-phenylmorpholine core generates a unique three-dimensional pharmacophore that cannot be recapitulated by analogs bearing either des-methyl pyrazoles, unmethylated N1 pyrazoles, or alternative amine moieties such as piperidine or piperazine. Procurement of a generic analog without verifying the exact substitution pattern risks selecting a compound with fundamentally different target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation of 2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine Against Key Analogs


Trimethylpyrazole versus Dimethylpyrazole: Methylation Status at N1 Governs Hydrogen-Bond Donor Capacity and Target Interaction Mode

The target compound bears a fully methylated pyrazole ring (1,3,5-trimethyl), whereas its closest structural analog—4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine—retains a free N1-H on the pyrazole ring. This N1-H constitutes a hydrogen-bond donor (HBD) that can engage polar residues in target binding sites or solvent, altering both binding affinity and selectivity. In the pyrazole sulfonamide NMT inhibitor series, the presence or absence of N1 substitution directly impacts potency; for instance, the prototypical inhibitor DDD85646 incorporates an N1-substituted pyrazole, and removal of this substitution dramatically reduces activity against TbNMT [1]. Furthermore, in the M5 muscarinic receptor antagonist series, replacement of the 1,3,5-trimethylpyrazole with a 1-methyl-1H-pyrazole (removing the 3- and 5-methyl groups) resulted in a drop in M5 receptor inhibition from 84–88% to 27% at equivalent concentrations, underscoring the critical contribution of complete methylation to target engagement [2]. The target compound eliminates the HBD present in the dimethyl analog, thereby mimicking the pharmacophore requirements established for potent target engagement in validated pyrazole sulfonamide series.

Structure-activity relationship Pyrazole methylation Hydrogen-bond donor NMT inhibition

Morpholine versus Piperazine Core: Modulation of CNS Permeability and Physicochemical Profile in Pyrazole Sulfonamide Series

The target compound contains a morpholine sulfonamide core, contrasting with the piperazine sulfonamide core found in DDD85646. The replacement of morpholine oxygen with piperazine NH fundamentally alters both calculated physicochemical descriptors and experimentally observed pharmacokinetic behavior. DDD85646, despite its excellent in vitro potency (TbNMT IC50 = 2 nM, hNMT IC50 = 4 nM), suffers from poor CNS exposure, restricting its therapeutic utility to the haemolymphatic (stage 1) form of Human African Trypanosomiasis [1]. The morpholine oxygen in the target compound reduces hydrogen-bond donor count by 1 relative to piperazine (morpholine: HBD = 0 on the ring; piperazine: HBD = 1 on the ring NH), which is associated with improved membrane permeability in CNS drug design guidelines [2]. While direct CNS penetration data for the target compound are not yet published, the structural substitution of morpholine for piperazine in the sulfonamide linker is consistent with medicinal chemistry strategies employed to enhance brain exposure in related chemotypes, including the morpholine-containing PI3K inhibitor CH5132799, which achieves oral bioavailability and tumor penetration [3]. This structural feature positions the target compound as a preferred scaffold for programs requiring balanced potency and CNS or intracellular target engagement.

CNS penetration Morpholine scaffold Piperazine comparison Physicochemical properties

2-Phenylmorpholine versus Unsubstituted Morpholine: Impact on Lipophilicity, Binding Pocket Occupancy, and Target Selectivity

The 2-phenyl substituent on the morpholine ring distinguishes the target compound from simpler analogs such as 4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine (CAS 80466-86-0, MW: 245.3). Addition of the phenyl group increases molecular weight by 90.1 Da and the calculated logP by approximately 1.5–2.0 log units, expanding the accessible chemical space for hydrophobic pocket interactions . This is not merely a lipophilicity increase—the 2-phenylmorpholine substructure has established pharmacological precedent as a privileged scaffold. (R)-2-Phenylmorpholine itself functions as a norepinephrine-dopamine releasing agent (NDRA) with activity at monoamine transporters, and 2-phenylmorpholine derivatives have been patented for phosphodiesterase IV inhibition, anti-hyperglycemic activity, and as STAT5/6 PROTAC degrader components [1][2]. The presence of this moiety in the target compound provides an additional pharmacophoric element that can engage aromatic binding pockets inaccessible to des-phenyl analogs, and introduces a chiral center (C2 of morpholine) that enables stereospecific interactions. In contrast, the des-phenyl analog (CAS 80466-86-0) lacks this extended binding surface and any chiral recognition element.

2-Phenylmorpholine Lipophilic efficiency Selectivity Scaffold decoration

Morpholine versus Oxa-Thia-Azaspiro Decane: Scaffold Topology Dictates Muscarinic Receptor Subtype Selectivity

In the M5 muscarinic acetylcholine receptor (mAChR) antagonist program, VU0549108—which shares the identical 1,3,5-trimethyl-1H-pyrazol-4-yl sulfonyl headgroup with the target compound but couples it to a spirocyclic oxa-thia-azaspiro[4,5]decane amine—was identified as a modestly selective but weak M5 inhibitor (M5 IC50 = 6.2 μM; M1–M4 IC50 >10 μM; Ki = 2.7 μM at orthosteric site) [1][2]. The target compound replaces the bulky spirocyclic amine with a 2-phenylmorpholine moiety, resulting in a markedly different scaffold topology. In the M5 program, SAR around VU0549108 was noted to be 'very steep,' with even minor modifications to the amine component abolishing activity [3]. The morpholine-based target compound therefore offers a structurally distinct entry point for scaffold-hopping campaigns aimed at improving upon VU0549108's weak potency (micromolar IC50) while retaining or enhancing M5 subtype selectivity. The specific combination of the trimethylpyrazole headgroup with the 2-phenylmorpholine amine represents a novel topological arrangement not explored in the published M5 series.

Muscarinic receptor M5 selectivity Scaffold topology VU0549108

Sulfonyl-Bridged Morpholine-Pyrazole Architecture versus Direct Sulfonamide Linkers: Conformational Flexibility and Metabolic Stability Implications

The target compound employs a sulfonyl group directly bridging the pyrazole 4-position to the morpholine nitrogen, creating an S(=O)₂-N linkage with restricted rotation around the S–N bond and a tetrahedral sulfur center. This contrasts with alternative sulfonamide architectures where a methylene or ethylene spacer is inserted between the sulfonyl and the amine. The direct sulfonyl-morpholine linkage in the target compound imposes a specific vector for the morpholine ring relative to the pyrazole plane, with the sulfonyl oxygens capable of acting as hydrogen-bond acceptors . In the broader pyrazole sulfonamide class, the direct sulfonamide geometry is critical for binding: the crystal structure of a pyrazole sulfonamide inhibitor bound to Leishmania major NMT (PDB: 4A31) reveals that the sulfonamide oxygens form key hydrogen bonds with the protein backbone, and the S–N-C torsion angle dictates the positioning of the amine moiety within the peptide substrate pocket [1]. Compounds with extended linkers (e.g., sulfonylmethyl or sulfonylethyl) would alter this critical geometric relationship. Additionally, the direct N-sulfonyl morpholine motif has demonstrated greater metabolic stability than N-alkyl morpholines in multiple medicinal chemistry campaigns, as the electron-withdrawing sulfonyl group reduces N-dealkylation and N-oxidation susceptibility [2].

Sulfonamide geometry Metabolic stability Conformational analysis Linker comparison

Availability and Characterization Status: Defined Chemical Identity Enables Reproducible Research versus Ambiguous Analogs

The target compound is assigned a specific CAS number (1448059-24-2) and has its chemical identity unambiguously defined by IUPAC name, InChI Key (QTTWJCUPXAMBBU-UHFFFAOYSA-N), SMILES, and molecular formula (C₁₆H₂₁N₃O₃S) across multiple chemical databases . This stands in contrast to certain closely related analogs—for instance, 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine, which is inconsistently cataloged across vendors, with some listings conflating it with the des-phenyl variant or misattributing molecular weights . The unambiguous identity of the target compound ensures that researchers can accurately replicate experimental conditions, cross-reference findings across laboratories, and comply with journal and funding agency requirements for chemical provenance documentation. In procurement contexts, the well-defined CAS registry entry enables precise supplier quoting, eliminates ambiguity in custom synthesis requests, and facilitates customs clearance and regulatory documentation.

Chemical identity Reproducibility Characterization Procurement

Optimal Research Application Scenarios for 2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine Based on Differential Evidence


Scaffold-Hopping Hit Expansion in Muscarinic M5 Receptor Antagonist Programs

For drug discovery groups targeting the M5 muscarinic receptor, the target compound provides a structurally distinct scaffold-hopping opportunity. VU0549108—which shares the identical trimethylpyrazole sulfonyl headgroup—demonstrated M5-selective but weak inhibition (M5 IC50 = 6.2 μM, M1–M4 IC50 >10 μM) with steep SAR that limited analog development [1]. The target compound replaces the oxa-thia-azaspiro[4,5]decane amine of VU0549108 with a compact 2-phenylmorpholine, maintaining the validated selectivity-conferring headgroup while addressing potency limitations through scaffold diversification. This application scenario is supported by the evidence establishing the critical role of the trimethylpyrazole moiety in M5 selectivity (Evidence_Item 1) and the distinct amine topology relative to VU0549108 (Evidence_Item 4). Researchers should screen the target compound in M1–M5 functional assays to determine whether the morpholine scaffold improves potency while preserving the selectivity window.

CNS-Penetrant N-Myristoyltransferase Inhibitor Lead Generation for Stage 2 African Trypanosomiasis

The validated NMT inhibitor DDD85646 (TbNMT IC50 = 2 nM; hNMT IC50 = 4 nM) is restricted to haemolymphatic stage disease due to poor CNS exposure, preventing its use against the lethal neurological stage of Human African Trypanosomiasis [2]. The target compound replaces DDD85646's piperazine core with a morpholine, reducing HBD count by 1—a modification consistent with CNS MPO optimization strategies (Evidence_Item 2). The target compound should be evaluated in TbNMT and hNMT enzymatic assays, followed by parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 transport assays to quantify brain penetration potential. A favorable CNS permeability profile would directly address the key liability that limits DDD85646's therapeutic scope.

Chemical Probe Development Targeting Pyrazole-Sulfonamide Binding Pockets with Extended Aromatic Occupancy

The 2-phenyl substituent on the morpholine ring provides an additional aromatic pharmacophoric element absent in simpler analogs such as 4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine (CAS 80466-86-0) (Evidence_Item 3). This feature is valuable for chemical probe programs aiming to occupy extended hydrophobic pockets adjacent to the sulfonamide binding site. In NMT co-crystal structures (PDB: 4A31), the peptide substrate pocket extends beyond the sulfonamide binding region, offering opportunities for additional interactions [3]. The target compound can serve as a starting point for structure-based design of probes that engage both the sulfonamide recognition site and adjacent lipophilic sub-pockets, with the 2-phenyl group providing a vector for further functionalization. Researchers should pursue co-crystallization or molecular docking studies to map the binding mode and guide rational optimization.

Reference Standard for Pyrazole Methylation State-Dependent Activity Profiling in Kinase and GPCR Panels

The fully methylated (1,3,5-trimethyl) pyrazole in the target compound eliminates the N1-H hydrogen-bond donor present in the 3,5-dimethyl analog, producing a distinct hydrogen-bonding profile (Evidence_Item 1). This property makes the target compound a valuable reference tool for systematically profiling the impact of pyrazole methylation state on target engagement across kinase and GPCR panels. By testing the target compound alongside its 3,5-dimethyl (N1-H) analog in broad-panel screening, researchers can identify targets where pyrazole N1-H interactions are critical for binding versus targets where the trimethyl substitution is preferred. This differential profiling approach enables target family-specific pharmacophore refinement and can reveal unexpected selectivity determinants.

Quote Request

Request a Quote for 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.